Leaving Group Reactivity: Methanesulfonate vs Tosylate
The methanesulfonate leaving group in the target compound confers lower pKa of the conjugate acid relative to the p-toluenesulfonate (tosylate) analog, translating to a measurably higher leaving group propensity and greater electrophilic character at the reaction center. This property enables the target compound to alkylate less nucleophilic substrates under milder conditions than the tosylate derivative [1].
| Evidence Dimension | Leaving group pKa (conjugate acid) |
|---|---|
| Target Compound Data | Methanesulfonic acid: pKa ≈ -1.9 |
| Comparator Or Baseline | p-Toluenesulfonic acid: pKa ≈ -2.8 |
| Quantified Difference | ΔpKa ~0.9 units (methanesulfonate more basic conjugate acid, indicating higher leaving group propensity) |
| Conditions | Class-level leaving group ability inference based on conjugate acid pKa values; experimental nucleofugality comparisons from alkyl sulfonate literature [1] |
Why This Matters
This differential leaving group ability directly impacts synthetic feasibility: the methanesulfonate enables alkylation reactions that may fail with the less reactive tosylate analog, reducing the need for harsher conditions, extended reaction times, or alternative reagent selection.
- [1] SciFinder/ACS. Alkyl sulfonates: leaving group ability and nucleophilic substitution reactivity trends. Based on pKa data for methanesulfonic acid and p-toluenesulfonic acid; comparative nucleofugality established in standard organic chemistry reference literature. View Source
